Sorbitol hexaacetate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

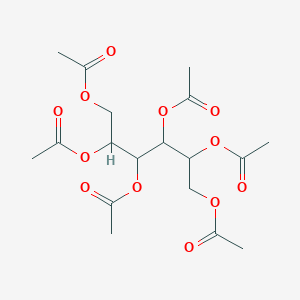

2D Structure

Eigenschaften

IUPAC Name |

[(2S,3R,4R,5R)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVBTKVPPOFGAT-XMTFNYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884361 | |

| Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7208-47-1 | |

| Record name | Sorbitol hexaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7208-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-O-acetyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Pathways of Sorbitol Hexaacetate

Methods of Synthesis

The most common and direct method for the synthesis of sorbitol hexaacetate is the acetylation of D-sorbitol (B1682158). This process involves the reaction of D-sorbitol with an acetylating agent, which provides the acetyl groups (CH₃CO) that replace the hydrogen atoms of the hydroxyl groups (-OH) in the sorbitol molecule.

Formation via Reduction of Fructose and Subsequent Acetylation

An alternative pathway to this compound involves a two-step process starting from fructose. The first step is the reduction of fructose to sorbitol. This reduction can be achieved through various methods, including catalytic hydrogenation mdpi.comrsc.org. Once sorbitol is obtained, the subsequent step is the acetylation of all six hydroxyl groups to form this compound. This acetylation is typically carried out using an acetylating agent such as acetic anhydride (B1165640), often in the presence of a catalyst to facilitate the reaction. This multi-step approach allows for the utilization of fructose as a readily available starting material for the synthesis of this compound.

Purification Techniques and Methodologies

Following the synthesis of this compound, purification is a necessary step to remove any unreacted starting materials, catalysts, and byproducts. The primary method for purifying solid compounds like this compound is recrystallization.

Recrystallization Strategies

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at different temperatures. The process involves dissolving the impure this compound in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds containing ester functional groups, such as this compound, ethyl acetate (B1210297) and acetone are often considered good solvent choices rochester.edu. Given that ethanol has been identified as a suitable solvent for the crystallization of the parent compound, sorbitol, it is also a potential candidate for the recrystallization of this compound researchgate.net. The selection of an appropriate recrystallization solvent often involves some trial and error to find the optimal conditions that provide a high recovery of pure crystals.

Filtration and Washing Protocols for Product Isolation

Following the synthesis of sorbit-ol hexaacetate, the isolation and purification of the crystalline product are critical steps to ensure the removal of unreacted reagents, catalysts, and byproducts. The primary methods employed for this purpose are filtration and subsequent washing of the isolated solid. The choice of filtration technique and washing solvent system is pivotal in maximizing product yield and achieving high purity.

The crude this compound, typically precipitated from the reaction mixture, is separated from the liquid phase via filtration. While various filtration methods can be applied, laboratory-scale syntheses commonly utilize vacuum filtration with a Büchner funnel. This technique allows for efficient separation of the solid product from the mother liquor.

After the initial filtration, the filter cake, which consists of the crude this compound, is subjected to a series of washing steps to remove residual impurities. The selection of an appropriate washing solvent is crucial; the solvent should effectively dissolve the impurities without significantly dissolving the desired product. Common washing protocols involve the use of cold solvents to minimize product loss.

A typical washing procedure involves washing the filter cake with chilled deionized water to remove water-soluble impurities such as residual acids and salts. This is often followed by a wash with a cold organic solvent, such as ethanol or a mixture of ethanol and water, to remove organic impurities. The number of washing cycles and the volume of solvent used can be optimized to achieve the desired level of purity. For instance, after initial precipitation from an aqueous solution, the crystalline product can be washed sequentially with cold water and then cold ethanol.

Recrystallization is another key purification step that is often employed after the initial filtration and washing. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which induces the formation of purer crystals. A common solvent system for the recrystallization of this compound is 95% ethanol. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any remaining mother liquor.

The efficiency of the filtration and washing protocol is ultimately determined by the purity and yield of the final this compound product. These parameters are often assessed using analytical techniques such as melting point determination and spectroscopic methods.

| Parameter | Method/Solvent | Temperature | Purpose |

| Initial Product Separation | Filtration (e.g., Büchner funnel) | Room Temperature | To separate the crude crystalline this compound from the reaction mother liquor. |

| Primary Washing | Deionized Water | Cold (e.g., < 10 °C) | To remove water-soluble impurities such as acids and salts. |

| Secondary Washing | Ethanol (or aqueous ethanol mixture) | Cold (e.g., < 10 °C) | To remove organic impurities and residual water. |

| Purification | Recrystallization | - | To achieve high purity by dissolving the product in a hot solvent and allowing it to crystallize upon cooling. |

| Recrystallization Solvent | 95% Ethanol | Boiling point of the solvent | To dissolve the crude product for recrystallization. |

| Final Product Collection | Filtration | Room Temperature | To collect the purified crystals after recrystallization. |

| Final Washing | Cold 95% Ethanol | Cold (e.g., < 10 °C) | To wash the purified crystals and remove any adhering mother liquor. |

| Drying | Vacuum Oven or Desiccator | Varies | To remove residual solvents from the final product. |

Advanced Analytical Methodologies for Characterization and Quantification of Sorbitol Hexaacetate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable in the structural elucidation and characterization of organic compounds. For sorbitol hexaacetate, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are fundamental in confirming its molecular structure and identifying its constituent functional groups. nih.gov These analytical methodologies provide detailed information on the atomic and molecular level, ensuring the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopynih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound in solution. It is used to determine the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are valuable for the complete characterization of this compound. nih.gov NMR experiments are typically recorded on high-field spectrometers, such as a 400 MHz instrument. rsc.org

Proton NMR (¹H NMR) analysis of this compound allows for the identification and assignment of the various protons within the molecule. The spectrum is characterized by signals corresponding to the protons on the sorbitol backbone and the methyl protons of the six acetate (B1210297) groups. chemicalbook.com In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the carbon backbone appear at lower field positions due to the deshielding effect of the electron-withdrawing acetyl groups. The eighteen protons of the six methyl groups on the acetate esters typically appear as distinct singlets in the upfield region of the spectrum. chemicalbook.com

Detailed chemical shift assignments for D-sorbitol (B1682158) hexaacetate have been reported. chemicalbook.com The complexity of the signals for the backbone protons often requires advanced NMR techniques like COSY (Correlation Spectroscopy) for unambiguous assignment. chemicalbook.com

Table 1: ¹H NMR Spectral Data for D-Sorbitol Hexaacetate in CDCl₃ Data sourced from a 399.65 MHz spectrum. chemicalbook.com

| Assignment | Chemical Shift (δ, ppm) |

| H-2 | 5.44 |

| H-3 | 5.42 |

| H-4, H-5 | 5.253 |

| H-1a, H-6a | 5.057 |

| H-1b | 4.373 |

| H-6b | 4.257 |

| CH₃ (acetyl) | 4.138 |

| CH₃ (acetyl) | 4.035 |

| CH₃ (acetyl) | 2.142 |

| CH₃ (acetyl) | 2.093 |

| CH₃ (acetyl) | 2.083 |

| CH₃ (acetyl) | 2.079 |

| CH₃ (acetyl) | 2.065 |

| CH₃ (acetyl) | 2.060 |

Magnetic Resonance Spectroscopy (MRS) is a versatile technique with broad applications in chemical analysis. nih.govnih.gov In the context of chemical characterization, its primary uses include the unambiguous confirmation of molecular structure and the determination of sample purity. nih.govrsc.org Quantitative ¹H NMR (qNMR) can be employed for the precise quantification of saccharides and their derivatives. researchgate.net Furthermore, MRS is instrumental in monitoring the progress of chemical reactions, for instance, in tracking the conversion of polyols like sorbitol into their various derivatives. rsc.org This allows for the detailed study of reaction kinetics and pathways.

Infrared (IR) Spectroscopynih.gov

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. maricopa.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption band in the spectrum. libretexts.org For this compound, IR spectroscopy is crucial for confirming the presence of the ester functional groups, which are the key feature distinguishing it from its parent compound, sorbitol. nist.gov

The IR spectrum of this compound is dominated by absorption bands characteristic of its ester groups. The most significant of these is the strong, sharp absorption band corresponding to the carbonyl (C=O) bond stretching vibration, which typically appears in the 1750-1700 cm⁻¹ region. libretexts.orgmdpi.com This band is absent in the spectrum of sorbitol. Other important bands include those for C-O stretching and C-H stretching vibrations. maricopa.edu

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2900-3000 | C-H Stretch | sp³ C-H (Alkyl) | Medium |

| ~1740 | C=O Stretch | Ester Carbonyl | Strong, Sharp |

| ~1200-1250 | C-O Stretch | Ester (C-O-C) | Strong |

| ~1045 | C-O Stretch | Ester (C-O-C) | Strong |

The region between 1300 and 900 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule as a whole, providing a molecular "fingerprint" that can be used for identification. researchgate.net

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with Fourier-Transform Infrared (FTIR) spectroscopy that simplifies the analysis of solid and liquid samples. mt.com ATR-FTIR requires minimal to no sample preparation, making it a rapid and cost-effective method for chemical analysis. mdpi.com The technique works by pressing a sample against a crystal of high refractive index, such as diamond or germanium. youtube.com An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample, allowing for the acquisition of a spectrum. mt.com

In the analysis of derivatives, ATR-FTIR is particularly powerful. It is widely used for quality control and the identification of substances. mdpi.comyoutube.com The technique can be used to obtain a high-quality "fingerprint" spectrum from a neat sample, which can be compared against spectral libraries for verification. mdpi.com For polyol derivatives like this compound, ATR-FTIR can be used for quantitative determination in various matrices. researchgate.netmdpi.com This approach is valuable in industrial settings for monitoring the composition of materials, such as determining the concentration of sorbitol derivatives used as additives in polymers. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio of ions. It is a cornerstone for the structural elucidation and identification of compounds, including this compound.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment in predictable ways. nih.gov The resulting mass spectrum displays the molecular ion (if stable enough to be detected) and a series of fragment ions, which serve as a "fingerprint" for the compound.

For this compound (C₁₈H₂₆O₁₂), which has a molecular weight of 434.4 g/mol , the molecular ion peak is often weak or absent due to the molecule's instability under high-energy electron impact. researchgate.netyoutube.com The fragmentation pattern is dominated by cleavages of the carbon-carbon backbone and losses of the acetate functional groups. tcichemicals.comnih.gov

Key fragmentation pathways include:

Loss of Acetyl Groups: The most characteristic fragmentation involves the loss of acetyl (CH₃CO) or acetoxy (CH₃COO) groups. A very prominent peak is typically observed at an m/z of 43, corresponding to the acylium ion [CH₃CO]⁺. youtube.com

Cleavage of the Carbon Chain: The carbon-carbon bonds of the hexitol (B1215160) backbone can break, leading to a series of fragment ions. The fragmentation of the underivatized sorbitol molecule often proceeds via C-C bond breaks with the loss of CH₂O fragments, and similar, more complex patterns involving acetylated fragments occur for this compound. nih.gov

Combined Fragmentation: A combination of C-C bond cleavage and loss of acetate moieties results in a complex series of peaks. For instance, peaks at m/z 115 and 128 are significant in the this compound spectrum, indicating stable fragment ions formed through these processes. youtube.com

The analysis of these patterns allows for the unambiguous identification of this compound.

Table 1: Characteristic EI-MS Fragmentation Ions of this compound An interactive table presenting the mass-to-charge ratio (m/z) and relative intensity of key fragments observed in the electron ionization mass spectrum of this compound.

| m/z | Relative Intensity (%) | Possible Ion Fragment |

|---|---|---|

| 43 | 100.0 | [CH₃CO]⁺ |

| 85 | 4.6 | Fragment from backbone cleavage |

| 103 | 9.7 | Fragment from backbone cleavage and acetate loss |

| 115 | 18.7 | Fragment from backbone cleavage and acetate loss |

| 128 | 9.8 | Fragment from backbone cleavage and acetate loss |

Data sourced from ChemicalBook, MS-NW-6890. youtube.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally fragile molecules with minimal fragmentation. nih.gov The technique involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy. tcichemicals.com The laser irradiation causes the matrix to vaporize and ionize, transferring charge to the analyte molecules. nih.gov

Common matrices for carbohydrate analysis include 2,5-dihydroxybenzoic acid (DHB), sinapinic acid (SA), and α-cyano-4-hydroxycinnamic acid (CHCA). nih.govresearchgate.net While sorbitol itself has been used as an internal standard in the MALDI analysis of glucose, the use of this compound as a matrix is not a widely documented or common application in the existing scientific literature. The primary requirements for a MALDI matrix are strong absorption at the laser wavelength and the ability to co-crystallize with and ionize the analyte, properties which have not been established for this compound. nih.gov

Advanced Data Analysis in Analytical Chemistry

Modern analytical instruments generate vast and complex datasets that require sophisticated computational tools for interpretation. Advanced data analysis methods are crucial for extracting meaningful chemical information, identifying patterns, and building predictive models from raw analytical data.

Principal Component Analysis (PCA) for Spectroscopic Data Interpretation

Principal Component Analysis (PCA) is a powerful multivariate statistical technique widely used for the interpretation of complex spectroscopic data, such as that from FT-IR or Mass Spectrometry. nih.gov Spectroscopy captures a large amount of data that is often not directly interpretable. nih.gov PCA simplifies these complex datasets by transforming the original, correlated variables (e.g., absorbance at each wavelength) into a smaller set of new, uncorrelated variables called principal components (PCs). nih.govnih.gov

The main objectives of using PCA in spectroscopic analysis include:

Data Reduction and Visualization: PCA reduces the dimensionality of the data, allowing complex spectral information to be visualized in 2D or 3D score plots. youtube.com In these plots, each spectrum is represented as a single point, and samples with similar spectral characteristics cluster together. youtube.comresearchgate.net

Pattern Recognition and Classification: PCA can reveal groupings, trends, and outliers within a dataset. nih.gov This is useful for classifying samples based on their chemical composition or origin. For example, PCA has been used to identify the main sources of variation in the FT-IR spectra of wines and to detect atypical samples. nih.gov

Interpretation of Spectral Variations: The "loadings" for each PC indicate which original variables (i.e., specific wavelengths or m/z values) are most important in differentiating the samples. nih.gov This helps to identify the key spectral features responsible for the observed clustering or separation.

By applying PCA to spectroscopic data from samples containing this compound or related compounds, analysts can effectively compare spectra, identify discriminating features, and classify unknown samples. researchgate.netmdpi.com

Machine Learning Algorithms in Quantitative Analysis (e.g., Neural Networks, Support Vector Regression)mdpi.com

The integration of machine learning (ML) algorithms into analytical chemistry has marked a significant evolution from traditional quantitative methods. For complex matrices and high-throughput screening, ML models offer a powerful alternative for the quantification of compounds like this compound. These algorithms excel at modeling non-linear relationships between spectral data and analyte concentration, often leading to enhanced accuracy and robustness. The primary analytical techniques that generate the large datasets necessary for training these models include spectroscopic methods such as Near-Infrared (NIR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, as well as chromatographic techniques.

Neural Networks (NNs) , particularly Artificial Neural Networks (ANNs), are computational models inspired by the structure and function of biological neural networks. In quantitative analysis, ANNs are trained on a dataset comprising spectral or chromatographic data and the corresponding known concentrations of the analyte. The network, typically a multilayer perceptron (MLP), learns the intricate patterns in the data through a process called backpropagation. ANNs can effectively model complex, non-linear relationships that may not be apparent with conventional linear regression models. nih.govresearchgate.net For instance, research on the quantitative analysis of sugars and their derivatives has demonstrated the high accuracy of ANNs in predicting concentrations from spectral data. researchgate.netresearchgate.net

The performance of an ANN model is highly dependent on its architecture, including the number of hidden layers and neurons, and the choice of activation functions. These parameters are typically optimized during the model training phase to minimize the prediction error.

Support Vector Regression (SVR) is another supervised learning algorithm that has found widespread application in quantitative chemical analysis. customs.go.jp SVR is an extension of Support Vector Machines (SVM) and is particularly well-suited for handling high-dimensional data, which is common in spectroscopy. mdpi.commdpi.com The core principle of SVR is to find a function that deviates from the actual target values by a value no greater than a specified margin (epsilon), while being as "flat" as possible. researchgate.net This makes SVR robust to outliers and effective even with smaller datasets compared to ANNs.

In the context of quantifying food additives and related compounds, SVR has been successfully used to build calibration models from spectroscopic data. mdpi.comresearchgate.net Studies comparing SVR with other methods like Partial Least Squares Regression (PLSR) and ANNs have often found SVR to provide comparable or superior accuracy and robustness, especially in complex systems. customs.go.jp

Detailed Research Findings

While specific research focusing exclusively on the application of machine learning for the quantitative analysis of this compound is not extensively documented in publicly available literature, the principles can be inferred from studies on analogous compounds such as sugars, polyols, and their esters. Research in these areas consistently shows that both ANNs and SVR are powerful tools for developing predictive models from analytical data.

For example, in the analysis of sugarcane derivatives, ANN models have been developed to predict the concentration of various sugar components from NIR spectra with high coefficients of determination (R²) and low root mean square errors (RMSE). researchgate.net Similarly, SVR models have been effectively used for the quantification of components in complex mixtures, demonstrating excellent predictive capabilities. researchgate.net

Below are interactive data tables summarizing typical performance metrics of Neural Network and Support Vector Regression models in the quantitative analysis of related organic compounds, which illustrate their potential applicability for this compound.

Table 1: Illustrative Performance of Neural Network (NN) Models in Quantitative Analysis of Related Compounds

| Analyte/Matrix | Analytical Method | Performance Metric | Value | Reference |

| Sugarcane Juice Pol | Wet Chemistry Data | R² (Calibration) | 0.948 | researchgate.net |

| Sugarcane Juice Pol | Wet Chemistry Data | RMSE (Calibration) | 0.36% | researchgate.net |

| Sugarcane Juice Pol | Wet Chemistry Data | R² (Validation) | 0.878 | researchgate.net |

| Sugarcane Juice Pol | Wet Chemistry Data | RMSE (Validation) | 0.41% | researchgate.net |

| Bioactive Compounds in Tomato | Spectrophotometry | R² | 0.9025 | nih.gov |

| Bioactive Compounds in Tomato | Spectrophotometry | MSE | 0.000999 | nih.gov |

Table 2: Illustrative Performance of Support Vector Regression (SVR) Models in Quantitative Analysis of Related Compounds

| Analyte/Matrix | Analytical Method | Performance Metric | Value | Reference |

| Phenolic Compounds | Molecular Descriptors | RMSE (LOOCV) | 0.44 | google.com |

| Phenolic Compounds | Molecular Descriptors | RMSE (Prediction) | 0.41 | google.com |

| Sugarcane Leaf Nutrients | NIR Spectroscopy | R² (Validation) | >0.80 | researchgate.net |

| Fathead Minnow Toxicity | QSAR | R² (Training Set) | 0.826 | nih.gov |

| Fathead Minnow Toxicity | QSAR | R² (Test Set) | 0.802 | nih.gov |

The data in these tables, derived from studies on similar chemical systems, underscores the high accuracy and predictive power of these machine learning algorithms. The application of such models for the quantitative analysis of this compound would likely involve acquiring spectroscopic (e.g., NIR, FTIR) or chromatographic data for a set of samples with known concentrations. This data would then be used to train and validate either an NN or SVR model, which could subsequently be used for rapid and accurate quantification of this compound in new samples.

Crystallization Engineering and Polymorphic Behavior of Sorbitol Hexaacetate

Sonocrystallization Techniques and Their Effects

Sonocrystallization, the application of ultrasound during crystallization, has gained significant attention for its ability to enhance various crystallization parameters compared to traditional methods nih.govresearchgate.netmastersonics.com. The primary mechanisms through which ultrasound influences crystallization are acoustic streaming and cavitation, involving the formation, growth, and collapse of bubbles in the liquid cambridge.org. These phenomena lead to effects such as enhanced mass transfer, increased reaction rates, and improved micromixing, all of which can significantly impact nucleation and crystal growth nih.govresearchgate.net.

Influence on Metastable Zone Width (MZW)

The metastable zone width (MZW) is the temperature or concentration range below the saturation point where nucleation does not occur spontaneously. Sonocrystallization is known to reduce the MZW, meaning nucleation can be induced at lower levels of supersaturation than in conventional processes illinois.edulut.firesearchgate.netcore.ac.uk. For sorbitol hexaacetate, studies have shown that ultrasonic irradiation during cooling crystallization in methanol (B129727) caused nucleation to occur at a higher temperature (36.8 °C) compared to crystallization without ultrasound (33.2 °C) illinois.educore.ac.uk. This indicates a reduction in the MZW from 6.8 K to 3.2 K under the specific experimental conditions core.ac.uk. This reduction in MZW is considered a significant advantage of sonocrystallization, allowing for more controlled nucleation illinois.edu.

Here is a table summarizing the effect of ultrasound on the MZW of this compound:

| Crystallization Method | Solvent | Nucleation Temperature (°C) | Metastable Zone Width (K) | Citation |

| Conventional Cooling | Methanol | 33.2 | 6.8 | core.ac.uk |

| Ultrasonic Cooling | Methanol | 36.8 | 3.2 | core.ac.uk |

Note: The MZW is calculated relative to a saturation temperature of 40°C in this specific study.

Impact on Nucleation Rate and Induction Time

Ultrasound significantly impacts the nucleation rate and induction time in crystallization processes nih.govresearchgate.net. The induction time is the period between achieving supersaturation and the first detection of crystals illinois.edu. Sonocrystallization typically leads to a decrease in induction time and an increase in the nucleation rate nih.govresearchgate.net. This is attributed to the mechanical and cavitation effects of ultrasound, which enhance micromixing and molecular collisions, thereby reducing the energy barrier for nucleation nih.govresearchgate.net. While specific quantitative data on the nucleation rate increase for this compound was not extensively detailed in the search results, the observed reduction in induction time and MZW strongly implies a higher nucleation rate compared to silent conditions illinois.eduresearchgate.net.

Control of Crystal Morphology and Macroscopic Shape

Sonocrystallization offers the ability to influence the morphology and macroscopic shape of crystals nih.govresearchgate.netmastersonics.com. For this compound, optical micrographs of sonocrystallized samples have revealed the formation of large crystals with a well-defined morphology, in contrast to the small, irregular, and agglomerated crystals obtained without ultrasound illinois.educambridge.org. This improvement in crystal habit is linked to crystallization occurring at a lower supersaturation level when ultrasound is applied, favoring slower and more controlled crystal growth illinois.edu.

Modulation of Crystal Size and Distribution Characteristics

The application of ultrasound can effectively control the particle size and distribution of crystalline products nih.govresearchgate.netmastersonics.com. Sonocrystallization of this compound has been shown to produce more regularly shaped crystals and influence the particle size distribution mastersonics.comlut.fi. While short ultrasonic pulses have been reported to increase the grain size of this compound, continuous or longer insonation can lead to prolific nucleation and smaller crystals with a narrower size distribution nih.govmastersonics.com. The ability to tailor the crystal size distribution lies in controlling the sonication regime, ranging from short bursts for larger crystals to continuous insonation for smaller ones mastersonics.com.

Data illustrating the effect of different ultrasonic conditions on the crystal size distribution of this compound has been presented in research, showing variations based on the applied ultrasonic process conditions mastersonics.comlut.fi.

Optimization of Process Parameters in Sonocrystallization

Optimizing process parameters is crucial for achieving desired outcomes in sonocrystallization. Factors such as solution concentration, sonication time, ultrasonic power, and reactor configuration play significant roles netzsch.comresearchgate.net. While detailed optimization studies specifically for this compound were not extensively covered, general principles from sonocrystallization of other compounds can be applied. For instance, increasing ultrasonic power can increase the rate of collisions between crystal particles and enhance crystal growth nih.gov. Higher sonication power, combined with other parameters like antisolvent addition rate, can lead to smaller crystal size and narrower crystal size distribution lut.fi. The frequency of ultrasound is also a key parameter, with frequencies between 20 and 100 kHz playing a dominant role during the nucleation stage researchgate.net. Lower ultrasonic frequencies (e.g., 20 kHz) can produce larger cavitation bubbles compared to higher frequencies (e.g., 1.6 MHz), which affects the number density of bubbles and subsequently influences particle size and distribution nih.gov. Reactor configuration also impacts the effectiveness of ultrasound application nih.govlut.fi.

Conventional Crystallization Mechanisms and Outcomes

Conventional crystallization methods for this compound, in the absence of ultrasound, typically involve techniques like cooling crystallization illinois.edumastersonics.comcore.ac.uk. These methods rely on achieving a sufficient level of supersaturation through cooling or solvent evaporation to induce nucleation and crystal growth cambridge.org. However, conventional processes often face challenges such as uncontrolled nucleation, particle agglomeration, uneven particle size, and difficulty in controlling crystal morphology nih.govmastersonics.com.

In the case of this compound, conventional cooling crystallization has been observed to result in the formation of small, irregular crystals that tend to agglomerate illinois.educambridge.org. The nucleation in conventional methods occurs at a lower temperature (higher supersaturation) compared to sonocrystallization, which can lead to rapid and less controlled crystal growth illinois.educore.ac.uk. The resulting crystal size distribution may be wider and the crystal habit less defined than that achieved with sonocrystallization mastersonics.comcambridge.org.

The polymorphism of sorbitol itself is a known phenomenon, with several anhydrous crystalline phases and a hydrate (B1144303) form existing netzsch.comresearchgate.netwisc.eduresearchgate.net. The gamma form is reported as the most stable anhydrous crystalline form researchgate.net. While the provided search results primarily focused on the crystallization of this compound and the effects of ultrasound, the polymorphic behavior of the parent sorbitol molecule highlights the potential for different crystalline forms to exist for its derivatives, which could be influenced by crystallization conditions. Conventional methods may be less effective in selectively producing a desired polymorph compared to controlled techniques like sonocrystallization at specific supersaturation levels illinois.edu.

Formation of Irregular and Agglomerated Crystal Forms

Under conventional crystallization conditions, specifically in the absence of ultrasound, the crystallization of this compound has been reported to yield small, irregular, and agglomerated particles. cambridge.orgcambridge.orgillinois.edunih.gov. This outcome is often linked to the higher supersaturation levels that can occur in ultrasound-free crystallization processes. High supersaturation can lead to rapid and prolific nucleation, where both acicular (needle-like) and block-like particles may crystallize simultaneously, resulting in a poorly performing crystallization process and the formation of irregular crystal habits cambridge.org. The large number of crystals generated under high supersaturation conditions also contributes to the occurrence of agglomeration lut.fi. Agglomeration can be broadly categorized into primary agglomeration from malgrowth (polycrystals, dendrites, twins) and secondary agglomeration from crystal-crystal collisions in supersaturated solutions core.ac.uk.

Polymorphic Investigations and Crystal Habit Modification

Polymorphism, the ability of a compound to crystallize in different crystal forms, is a significant aspect of solid-state chemistry, particularly for organic materials and small molecules lut.fimastersonics.com. Different polymorphs of a substance can exhibit distinct physical properties, including solubility and stability lut.fi. While polymorphism is a known phenomenon for the parent compound sorbitol, which has been reported to exist in multiple anhydrous and hydrated crystalline phases researchgate.net, specific detailed investigations into the polymorphism of this compound were not extensively detailed in the provided literature.

Crystal habit modification is a key area in crystallization engineering aimed at improving the physical properties of crystalline materials. For this compound, ultrasound-assisted crystallization, known as sonocrystallization, has been demonstrated as an effective method for modifying crystal habit and mitigating the issues of irregular forms and agglomeration observed in ultrasound-free processes. cambridge.orgcambridge.orgillinois.edunih.gov.

Studies have shown that applying ultrasonic irradiation during the crystallization of this compound results in the formation of large crystals with a well-defined particle habit, in contrast to the small, irregular, and agglomerated particles obtained without ultrasound. cambridge.orgcambridge.orgillinois.edunih.gov. This improvement in crystal habit is attributed to the influence of ultrasound on the nucleation and growth processes. Sonocrystallization can induce earlier nucleation and is associated with crystallization occurring at a lower supersaturation level compared to silent crystallization, which favors slower, more controlled crystal growth and leads to improved crystal morphology. illinois.edu.

While sonocrystallization generally yields smaller crystals with a narrower size distribution due to rapid nucleation, it has also been noted that short ultrasonic pulses can potentially increase the grain size of this compound. illinois.edunih.gov. The application of ultrasound can influence the intermolecular interactions occurring in the solution prior to nucleation, which has been hypothesized to potentially alter the polymorphic outcome in the crystallization of other molecular crystals illinois.edu. Furthermore, sonication can introduce fluid mixing and shear, which may also contribute to variations in crystal habit lut.fi. Continuous insonation during batch crystallization has been shown to produce spherical particles with regular surface roughness for other compounds, suggesting a potential for achieving specific morphologies core.ac.uk.

The effects of different ultrasonic process conditions on the crystal size distribution of this compound have been investigated, demonstrating the potential of sonocrystallization as a particle size engineering technology capable of producing crystals with tailored sizes and morphologies. nih.govmastersonics.com.

Applications and Functionalization in Advanced Materials Science and Engineering

Integration in Perovskite Solar Cell Architectures

The integration of sorbitol hexaacetate into perovskite solar cell (PSC) architectures has demonstrated notable improvements in device performance and longevity. nih.govacs.org Perovskite solar cells, particularly those based on methylammonium (B1206745) lead iodide (MAPbI3), are a promising photovoltaic technology due to their high power conversion efficiencies and low manufacturing costs. researchgate.netmdpi.com However, challenges related to the stability and quality of the perovskite film hinder their commercialization. mdpi.com this compound has been identified as a key additive to address some of these issues. nih.govacs.org

This compound, specifically d-sorbitol (B1682158) hexaacetate (DSHA), is introduced as an additive in the fabrication of hole-conductor-free, fully printable mesoscopic perovskite solar cells based on methylammonium lead iodide (MAPbI3). nih.govacs.org For these types of solar cells, achieving efficient diffusion of the perovskite precursors within the micron-scale porous structures is a significant challenge. nih.govacs.org The addition of DSHA to the MAPbI3 precursor solution facilitates this process, leading to the fabrication of PSCs with an efficiency of 14.33%. nih.govacs.org The use of additives like DSHA is a crucial strategy in "additive engineering" to enhance the properties of the MAPbI3 photo-active layer. mdpi.com

The introduction of this compound has a profound impact on the morphology of the perovskite film and the efficiency of pore-filling within the mesoscopic scaffold. nih.govacs.org Research has shown that DSHA effectively optimizes the morphology of the perovskite layer. nih.govacs.org This optimization is critical as the quality of the perovskite film, including its morphology and the absence of pinholes, directly influences the efficiency and stability of the solar cell. researchgate.netnih.gov By improving the pore-filling, DSHA ensures a more uniform and continuous perovskite layer, which is essential for efficient charge transport and collection. nih.govacs.org

Table 1: Impact of d-Sorbitol Hexaacetate (DSHA) on Perovskite Solar Cell Performance

| Parameter | Without DSHA | With DSHA | Reference |

|---|---|---|---|

| Power Conversion Efficiency (PCE) | Not specified | 14.33% | nih.govacs.org |

| PCE Retention (45 days, 50±5% humidity) | Not specified | 93% | nih.govacs.org |

| Perovskite Film Morphology | Less optimal | Optimized | nih.govacs.org |

| Pore-Filling | Less efficient | Improved | nih.govacs.org |

| Defect Passivation | Not specified | Effective | nih.govacs.org |

| Precursor Wettability | Not specified | Improved | nih.govacs.org |

Polymer Science and Engineering Applications

Beyond its role in solar cell technology, this compound also finds applications in polymer science, particularly in the synthesis of hydrogels.

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. nih.govresearchgate.net The properties of hydrogels, such as their mechanical strength and swelling capacity, are heavily influenced by the degree of cross-linking between the polymer chains. nih.govsapub.org While sorbitol itself has been used to create hydrogels through cross-linking with other polymers like PEG and Gantrez® S-97, the acetylated form, this compound, can be conceptualized in the broader context of polyol-based cross-linking chemistry. qub.ac.uknih.gov The multiple ester groups in this compound could potentially participate in or be modified for cross-linking reactions. Cross-linking is a fundamental process that transforms soluble polymers into insoluble, swellable gels, a defining characteristic of hydrogels. sapub.org The choice and amount of a cross-linking agent are critical; too little can result in a water-soluble polymer, while too much can lead to a low swelling capacity. nih.gov The synthesis of ester elastomers using sorbitol as a monomer has been demonstrated, resulting in cross-linked structures. mdpi.com

Function as a Plasticizer in Cellulose (B213188) Acetate (B1210297) Systems

This compound is recognized for its role as a plasticizer, particularly in polymer systems involving cellulose acetate (CA). Plasticizers are additives that increase the flexibility and reduce the brittleness of a material. In cellulose acetate, which is inherently rigid, plasticizers are essential to lower the glass transition temperature and enable melt-processing without thermal decomposition. While traditional plasticizers like phthalates have raised environmental and health concerns, sugar alcohol derivatives such as this compound represent a class of nonvolatile and effective alternatives.

A notable characteristic of this compound when used as a plasticizer with cellulose acetate is its ability to form a rigid gel structure. pcc.eu The inherent rigidity of the sorbitol core, a structural feature common to sugar-derived plasticizers, contributes to this behavior. pcc.eu This is distinct from more flexible plasticizers which might simply increase polymer chain mobility. The formation of these rigid gels can influence the final mechanical properties of the polymer blend, offering a way to modify the material's texture and stiffness while still achieving the necessary processability. This gel-forming capability is also observed with related compounds; for instance, D-sorbitol has been shown to reduce the gelation temperature and increase the rigidity of methylcellulose (B11928114) gels. quora.com

This compound is classified among a group of nonvolatile sugar-derived plasticizers. pcc.eu Volatility is a critical parameter for plasticizers, as the loss of the plasticizer to the environment over time can lead to material degradation, causing it to become brittle and fail. The high molecular weight (434.39 g/mol ) and the presence of multiple ester groups in this compound contribute to its low vapor pressure, ensuring it remains within the polymer matrix during the material's service life. guidechem.comnih.gov This stability is crucial for applications where long-term performance and material integrity are required.

Other Material Science Applications

Beyond its use in cellulose acetate, this compound exhibits properties that make it a candidate for other specialized applications in material science.

This compound has been identified as having potential as an optical polarizer. biosynth.com Research based on magnetic resonance spectroscopy suggests that the molecule possesses a cavity capable of being filled with water molecules, a structural feature that may be responsible for its optical polarization capabilities. biosynth.com The compound is optically active, a property stemming from its chiral nature, which is a prerequisite for rotating plane-polarized light. quora.comkhanacademy.org Specific optical activity for D-Sorbitol hexaacetate has been measured and reported.

Table 1: Optical and Physical Properties of D-Sorbitol Hexaacetate

| Property | Value | Source(s) |

| Optical Activity [α]20/D | +9.5° (c = 1 in acetone) | sigmaaldrich.comchemicalbook.com |

| Melting Point | 100-104 °C | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₈H₂₆O₁₂ | nih.gov |

| Molecular Weight | 434.39 g/mol | chemicalbook.com |

This compound is cited as an intermediate in the manufacturing of detergents and surfactants. biosynth.com More broadly, its parent compound, sorbitol, is a key raw material for producing a major class of non-ionic surfactants known as sorbitan (B8754009) esters (e.g., Span™) and their ethoxylated derivatives, polysorbates (e.g., Tween™). pcc.euhuanachemical.comwikipedia.org The typical production process involves the dehydration of sorbitol to form cyclic ethers called sorbitan. pcc.euwikipedia.org This sorbitan mixture is then esterified with fatty acids (like lauric, oleic, or stearic acid) to produce the sorbitan ester surfactants. pcc.euhuanachemical.com These surfactants are widely used as emulsifiers in food, cosmetics, and pharmaceuticals. cnchemsino.comshreechem.in The synthesis of novel polymeric surfactants has also been achieved using sorbitol as a building block, which can be incorporated into detergent formulations. sphinxsai.com

There is evidence suggesting the potential use of this compound in radiation shielding applications. biosynth.com The interaction of sorbitol-based materials with radiation is established; for instance, the radiation-induced electron paramagnetic resonance (EPR) signal in sorbitol has been studied for use in retrospective dosimetry, demonstrating a linear response to radiation dose. This indicates a direct and measurable interaction between the molecule and ionizing radiation. The development of lead-free, polymer-based radiation shielding materials is an active area of research, where fillers are incorporated into a polymer matrix to attenuate X-rays and gamma rays. The properties of this compound suggest it could serve as a component in such composite materials. biosynth.com

Role in Organic Synthesis and Biochemical Reagent Applications

Reagent in General Organic Synthetic Transformations

While information specifically detailing Sorbitol hexaacetate's broad use as a general reagent in diverse organic synthetic transformations is limited in the provided search results, its structure as a highly acetylated polyol suggests potential applications where a protected carbohydrate-like scaffold is required. Acetylation is a common strategy in organic synthesis to protect hydroxyl groups, modify solubility, or influence reactivity in subsequent reactions. The synthesis of this compound itself involves the acetylation of sorbitol, typically using acetic anhydride (B1165640) in the presence of a catalyst. chemsynlab.com This process is a fundamental organic transformation.

One search result mentions its use as a reagent in organic synthesis without providing specific reaction examples. chemsynlab.com Another indicates it can be used as a matrix for MALDI-TOF mass spectrometry and as a cross-linking agent in hydrogel preparation, suggesting roles in material science applications that often intersect with organic synthesis techniques. chemsynlab.com

Role as a Derivative in Carbohydrate Chemistry

This compound is a significant derivative within carbohydrate chemistry, primarily due to the complete acetylation of the sorbitol molecule. This derivatization alters the polarity and volatility of sorbitol, which is a hexahydric alcohol (sugar alcohol) derived from glucose. uou.ac.inamericanchemicalsuppliers.comsigmaaldrich.com The conversion of sorbitol to its hexaacetate form is a standard method for preparing a less polar, more volatile derivative.

The acetylation of carbohydrates is a well-established technique used to overcome challenges associated with the analysis of highly polar and non-volatile sugar molecules, such as sorbitol, by techniques like gas chromatography (GC). ajrsp.com By converting the hydroxyl groups to acetate (B1210297) esters, the volatility of the molecule increases, making it amenable to separation and detection by GC. ajrsp.com

Specific Derivatization for Analytical Purposes

This compound is particularly valuable as a derivative for the analytical determination of sorbitol, especially when using chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). lookchem.compuntofocal.gob.arresearchgate.netresearchgate.net The derivatization of sorbitol to its hexaacetate form is a common sample preparation step in analytical chemistry to facilitate its analysis.

In gas chromatography, the high polarity and low volatility of native sugars and sugar alcohols like sorbitol make direct analysis difficult. ajrsp.com Acetylation to form this compound addresses this issue by reducing polarity and increasing volatility, allowing for efficient separation on GC columns and detection. ajrsp.com Studies have demonstrated the use of this compound as a standard or a form for analysis in GC methods developed for the determination of polyols. puntofocal.gob.ar For instance, a method for analyzing xylitol (B92547) in food additives utilizes GC and involves the acetylation of various polyols, including sorbitol, to their hexaacetate forms for detection and quantification. puntofocal.gob.ar The retention time for this compound is a key parameter in such analyses. puntofocal.gob.ar

While acetylation is a primary derivatization method for GC, other methods like silylation are also used for carbohydrate analysis by GC-MS. researchgate.netresearchgate.net However, the formation of stable and volatile acetate derivatives like this compound remains a relevant technique for specific analytical applications. ajrsp.com

For HPLC analysis, while native sorbitol lacks a strong chromophore for direct UV detection, derivatization can introduce detectable groups. scirp.org Although the search results primarily highlight GC applications for acetylated sorbitol, derivatization strategies are generally employed in HPLC to improve detection sensitivity and selectivity for various analytes, including polyols.

Theoretical and Computational Chemistry Studies of Sorbitol Hexaacetate

Investigations of Intramolecular and Solvent Dynamics

Computational studies have explored the dynamics of sorbitol, the parent compound of sorbitol hexaacetate, in aqueous solutions. Molecular dynamics (MD) simulations of D-sorbitol (B1682158) in water have been performed to investigate conformational transitions and their stabilization by intramolecular hydrogen bonds researchgate.net. While sorbitol is theoretically more flexible than glucose due to the absence of a constraining ring, conformational analysis using MD simulations revealed that the sorbitol chain tends to remain extended in solution, contrasting with the bent conformation observed experimentally in the crystalline form researchgate.netnih.govresearchgate.net. Although numerous staggered conformations are possible for the open-chain polyol backbone (243 assuming three staggered minimum energy conformers for each of the five dihedral angles), only a limited number were found to be stable and significantly populated in simulations researchgate.netnih.govresearchgate.net.

Studies involving this compound as a solvent have also provided insights into solvent dynamics. Transient hole burning experiments on a nonpolar solute (dimethyl-s-tetrazine) in various solvents, including this compound, revealed that solvent-induced perturbations of the solute's electronic states relax rapidly, in less than 1 picosecond, even in highly viscous solvents like this compound aip.orgaip.orgresearchgate.netresearchgate.netresearchgate.net. This fast relaxation suggests a solvent-interaction mechanism that differs from the typically slower relaxation observed for polar electronic states in viscous media, potentially involving short-range repulsions modulated by phonon-like solvent modes aip.orgaip.org.

Conformational Analysis and Intermolecular Interaction Studies

Conformational analysis of sorbitol, relevant to understanding the behavior of its hexaacetate derivative, indicates that while many conformers are theoretically possible, only a few are significantly populated in solution researchgate.netnih.govresearchgate.net. The extended conformers observed in simulations of sorbitol in water were found to be stabilized by a persistent intramolecular hydrogen bond between the hydroxyl groups at the C-2 and C-4 positions nih.govresearchgate.net. This contrasts with the bent conformation often found in crystalline forms of sorbitol nih.gov.

Intermolecular interactions involving this compound are crucial for understanding its behavior in various applications, such as its use as a plasticizer or in crystallization processes illinois.edupolimi.it. While direct computational studies specifically on the intermolecular interactions of this compound were not extensively detailed in the search results, research on related sugar derivatives and polyols provides relevant context. Intermolecular forces, including hydrogen bonding, play a significant role in the behavior of sugar derivatives surrey.ac.uk. Studies on other molecular complexes highlight the importance of analyzing intermolecular interaction energy components, such as electrostatic, exchange, induction, and dispersion forces, to understand phenomena like changes in infrared spectra upon complex formation eie.gr. Dispersion interactions, although non-directional and generally weaker than hydrogen bonds, can be significant and ubiquitous mdpi.com.

Analysis of Hydrogen Bonding Networks and Interactions

While this compound itself lacks free hydroxyl groups for traditional hydrogen bonding as a pure substance, its interactions with other molecules, particularly in solution or mixtures, can involve hydrogen bonding with the acetate (B1210297) groups or the sorbitol backbone if partial hydrolysis or other reactions occur. Studies on the parent compound, sorbitol, demonstrate the importance of hydrogen bonding networks. Molecular dynamics simulations of sorbitol in water analyzed hydrogen bond statistics, defining a hydrogen bond based on distance and angle criteria nih.gov. This analysis showed that certain hydroxyl groups in sorbitol form significantly more intramolecular hydrogen bonds than others nih.gov. The persistence of specific intramolecular hydrogen bonds can influence the conformational equilibrium nih.gov.

In the context of sorbitol's hydration characteristics, studies using solid-state density functional theory and terahertz time-domain spectroscopy have evaluated the relative stabilities of sorbitol-water cocrystals compared to anhydrous sorbitol researchgate.net. The modification of the hydrogen-bonding network in crystalline sorbitol by solvent molecules provides insight into the stability of sorbitol-water crystals researchgate.net. The energy analysis suggests that the stability of sorbitol hydrate (B1144303) is significantly contributed by water-water interactions within the crystal researchgate.net. While these studies focus on sorbitol, they illustrate the methodologies and the significance of hydrogen bonding analysis in understanding the behavior of polyols and their derivatives in the presence of hydrogen-bonding partners. Computational studies on other systems have also investigated hydrogen bonding networks and their impact on properties like proton conduction ualberta.ca.

Application of Advanced Modeling Techniques (e.g., Ab Initio Molecular Dynamics, Density Functional Theory)

Advanced modeling techniques, such as Ab Initio Molecular Dynamics (AIMD) and Density Functional Theory (DFT), are valuable tools for studying the properties of molecules like this compound and related compounds. DFT is a computationally efficient method often used to calculate electronic structures, geometries, and vibrational properties ualberta.canih.gov. It can be applied to study the structures and electronic factors contributing to various material properties ualberta.ca. However, standard DFT methods are known to have limitations in accurately describing van der Waals interactions osti.govnih.gov. Revised DFT-D methods have been proposed as general tools for computing dispersion energy in molecules and solids researchgate.net.

AIMD, also known as Born-Oppenheimer Molecular Dynamics (BOMD), involves performing molecular dynamics simulations where the forces on the atoms are calculated on-the-fly using electronic structure methods like DFT ualberta.canih.gov. This allows for the simulation of molecular dynamics while accounting for the electronic state of the system. AIMD simulations have been used to explore processes like glass transitions in D-sorbitol researchgate.net. In the context of other systems, BOMD has been employed to study proton conduction mechanisms in hydrogen-bonded organic frameworks ualberta.ca. While the direct application of AIMD specifically to this compound was not prominently featured in the search results, these techniques are applicable to such systems for investigating dynamic behavior and properties influenced by electronic structure.

Computational studies on various molecular systems demonstrate the application of these advanced techniques to understand conformational preferences, interaction energies, and dynamics. For instance, DFT calculations have been used in conjunction with spectroscopic analysis to investigate bonding features and vibrational properties nih.gov. Symmetry-Adapted Perturbation Theory (SAPT) and Atoms in Molecules (AIM) approaches are also used to estimate intermolecular interaction energies and analyze electron density mdpi.com. These examples highlight the range of advanced computational methods available for detailed investigations of molecular systems.

Degradation Mechanisms and Environmental Interactions

Microbiological Degradation and Resistance Studies

Microbiological studies are essential for determining if a compound can be broken down by microorganisms and if it can support microbial growth. The degree of acetylation in carbohydrate derivatives can significantly influence their susceptibility to microbial degradation. Acetyl groups can hinder enzymatic breakdown through steric hindrance, necessitating specific enzymes for hydrolysis researchgate.net. Furthermore, increased acetylation can enhance the hydrophobicity of a matrix, potentially limiting microbial access to the organic matter as a substrate researchgate.net.

Research on the microbial degradation of various substances, including plastics and hydrocarbons, highlights the diverse metabolic capabilities of microorganisms in breaking down complex compounds mdpi.commdpi.comfrontiersin.org. The presence of biodiverse microbial communities is crucial for the effective degradation of contaminants mdpi.com.

Assessment of Support for Microbial Growth by Sorbitol Derivatives

While direct studies specifically assessing Sorbitol hexaacetate's ability to support microbial growth were not extensively found, research on related sorbitol and acetylated compounds provides some context. Sorbitol itself can be utilized as a carbon source by a variety of bacteria, including species within the Lactobacillus and Bifidobacteria genera, and has been described as a preferred carbon source for human intestinal bifidobacteria nih.gov. Some bacteria rely on the phosphoenolpyruvate:sugar phosphotransferase system (PTS) for the transport of sorbitol into the cell nih.gov. Studies on Lactobacillus casei have investigated the genes and pathways involved in sorbitol metabolism nih.govmicrobiologyresearch.org.

However, the acetylation of sorbitol to form this compound introduces significant structural differences compared to the parent compound. Acetylation is known to affect the microbial degradability of other polysaccharides, with fewer organisms able to degrade acetylated polysaccharides compared to non-acetylated ones researchgate.net. This suggests that this compound, being highly acetylated, may be less readily available as a direct carbon source for a broad range of microorganisms compared to sorbitol.

Evaluation of Resistance to Microbial Attack

The presence of acetyl groups in this compound is likely to contribute to its resistance to microbial attack. As noted earlier, acetylation can prevent enzymatic breakdown via steric hindrance researchgate.net. This means that microorganisms would require specific enzymes capable of cleaving the acetate (B1210297) ester bonds to access the sorbitol core for metabolism. The degree of acetylation is a key factor influencing this resistance researchgate.net.

Research on the microbial degradation of acetylated polysaccharides indicates that a higher degree of acetylation leads to increased resistance to enzymatic degradation researchgate.net. This is attributed to both steric hindrance and increased hydrophobicity researchgate.net.

While specific data on the rate of microbial degradation or half-life of this compound is limited in the search results, the general principles regarding the microbial degradation of acetylated compounds suggest that this compound is likely to exhibit a degree of resistance to microbial breakdown compared to less acetylated or non-acetylated sorbitol derivatives. The recalcitrance of xenobiotic compounds to degradation is often linked to their novel structures, requiring the evolution of specific microbial degradation pathways frontiersin.org.

The studies found primarily discuss sorbitol itself or the impact of acetylation on other polysaccharides. Therefore, a direct, quantitative assessment of this compound's resistance to microbial attack based solely on the provided search results is challenging. However, the principles derived from the degradation of other acetylated carbohydrates strongly suggest that this compound would be more resistant to microbial degradation than sorbitol.

Q & A

Q. Methodological Answer :

GC-MS with Ammonia Chemical Ionization (CI) :

- Column: 3% SP-2340 (Supelco), isothermal at 220°C.

- Monitor m/z 452 (M+NH₄⁺) with dwell time 100 ms .

NMR Spectroscopy :

- ¹H NMR: Acetyl protons (δ 2.0–2.1 ppm) and sorbitol backbone protons (δ 3.5–5.5 ppm).

- ¹³C NMR: Carbonyl carbons at δ 170–172 ppm .

Melting Point Analysis : Compare observed values (e.g., 122–124°C) to literature data to detect impurities .

Advanced: How can researchers resolve contradictions in acetylation reaction yields reported under varying conditions?

Methodological Answer :

Conflicting yield data often arise from differences in:

Catalyst Selection : Pyridine vs. acidic catalysts (e.g., H₂SO₄) alter reaction kinetics. Perform kinetic studies (e.g., time-course sampling) to compare rates .

Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility but promote side reactions. Use Design of Experiments (DoE) to test solvent-catalyst interactions .

Byproduct Analysis : Quantify unreacted sorbitol via TLC (silica gel, eluent: 7:3 hexane/ethyl acetate) to identify incomplete acetylation .

Basic: What storage conditions are optimal for maintaining this compound stability in long-term studies?

Q. Methodological Answer :

Temperature : Store at –20°C in airtight containers to prevent hydrolysis.

Moisture Control : Use desiccants (e.g., silica gel) in storage environments.

Stability Monitoring : Periodically analyze samples via FTIR to detect ester bond degradation (shift in C=O stretch from 1740 cm⁻¹) .

Advanced: How can Response Surface Methodology (RSM) optimize this compound synthesis parameters?

Q. Methodological Answer :

Factor Selection : Define independent variables (e.g., temperature, catalyst concentration) and responses (yield, purity).

Central Composite Design (CCD) : Use Minitab or similar software to generate a 5-level experimental matrix.

Model Validation : Fit data to a quadratic model and verify via ANOVA (p < 0.05). For example, optimize acetic anhydride:sorbitol ratio to maximize yield while minimizing byproducts .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Q. Methodological Answer :

Ventilation : Use fume hoods during synthesis to avoid acetic anhydride vapors.

PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.

Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How does this compound interact with lipid membranes in drug delivery studies?

Q. Methodological Answer :

Liposome Preparation : Incorporate this compound into phosphatidylcholine bilayers via thin-film hydration.

Permeability Assays : Use fluorescence spectroscopy (e.g., calcein leakage) to quantify membrane disruption.

Molecular Dynamics (MD) Simulations : Model interactions between acetyl groups and lipid tails to predict stability .

Basic: What are the spectroscopic benchmarks for distinguishing this compound from structurally similar hexaacetates (e.g., mannitol hexaacetate)?

Q. Methodological Answer :

GC-MS Differentiation : Mannitol hexaacetate shows a pseudomolecular ion at m/z 454 (vs. 452 for sorbitol) .

¹³C NMR : Compare acetylation patterns; sorbitol’s backbone carbons exhibit distinct shifts due to stereochemistry .

Advanced: What mechanistic insights can be gained from studying this compound’s hydrolysis kinetics?

Q. Methodological Answer :

pH-Dependent Studies : Perform hydrolysis in buffered solutions (pH 2–10) and monitor via UV-Vis (absorbance at 260 nm for acetate release).

Activation Energy Calculation : Use Arrhenius plots to determine Eₐ under varying temperatures.

Computational Modeling : Apply DFT calculations to identify transition states and rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.